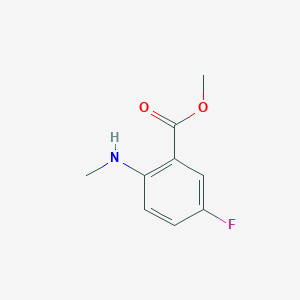

Methyl 5-fluoro-2-(methylamino)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-fluoro-2-(methylamino)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-11-8-4-3-6(10)5-7(8)9(12)13-2/h3-5,11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACDZIHOCIOJCLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Methyl 5-fluoro-2-(methylamino)benzoate" synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 5-fluoro-2-(methylamino)benzoate

Introduction

This compound (CAS No. 924668-99-5) is a fluorinated anthranilate derivative of significant interest in medicinal chemistry and drug discovery.[1][] Its structural motifs are present in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of the fluorine atom can profoundly influence molecular properties such as metabolic stability, lipophilicity, and binding affinity, making fluorinated intermediates like this highly sought after.

This guide provides a comprehensive overview of a reliable synthetic route to this compound and the analytical techniques required for its thorough characterization. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them as needed.

Synthesis of this compound

The synthesis of the target compound is most effectively achieved via a direct acid-catalyzed esterification of its corresponding carboxylic acid, 5-fluoro-2-(methylamino)benzoic acid. This method, a variation of the classic Fischer esterification, is a robust and scalable reaction that utilizes readily available and inexpensive reagents.

Reaction Principle

Fischer esterification involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon. This facilitates nucleophilic attack by the alcohol (in this case, methanol), leading to the formation of a tetrahedral intermediate. Subsequent dehydration yields the ester and regenerates the acid catalyst. The use of methanol as the solvent ensures a large excess, driving the equilibrium towards the product side.

Experimental Protocol

Materials and Equipment:

-

5-Fluoro-2-(methylamino)benzoic acid (CAS 1342468-64-7)[3]

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heat source

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (Silica gel, 60-120 mesh)

Step-by-Step Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 5-fluoro-2-(methylamino)benzoic acid (1.0 eq).

-

Dissolution: Add anhydrous methanol (approx. 20 mL per gram of carboxylic acid). Stir the mixture until the solid is fully dissolved.

-

Catalyst Addition: Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring solution.

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65°C). Maintain reflux for 4-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexane. The product spot should have a higher Rf value than the starting carboxylic acid.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound as a pure solid.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization and Data Analysis

To confirm the identity, structure, and purity of the synthesized this compound, a suite of spectroscopic and analytical techniques is employed.

Chemical Structure

Caption: Chemical structure of this compound.

Spectroscopic Data

The following tables summarize the expected data from key analytical techniques. These values are predictive and based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |

| Aromatic CH | ~7.5 - 7.6 | dd | 1H | H-6 |

| Aromatic CH | ~7.0 - 7.1 | dd | 1H | H-3 |

| Aromatic CH | ~6.6 - 6.7 | m | 1H | H-4 |

| O-CH₃ | ~3.85 | s | 3H | Ester methyl |

| N-CH₃ | ~2.90 | d | 3H | Amine methyl |

| N-H | ~8.0 - 8.5 | br s | 1H | Amine proton |

| ¹³C NMR | δ (ppm) | Assignment | ||

| C=O | ~168.0 | Ester carbonyl | ||

| C-F | ~158.0 (d) | C-5 | ||

| C-N | ~152.0 | C-2 | ||

| Aromatic C | ~135.0 | C-1 | ||

| Aromatic CH | ~125.0 (d) | C-6 | ||

| Aromatic CH | ~115.0 (d) | C-4 | ||

| Aromatic CH | ~112.0 | C-3 | ||

| O-CH₃ | ~51.5 | Ester methyl | ||

| N-CH₃ | ~29.0 | Amine methyl |

Note: (d) denotes a doublet due to C-F coupling. Multiplicities and exact shifts can vary.

Table 2: Predicted IR and MS Data

| Technique | Value | Interpretation |

| IR Spectroscopy | ~3350 cm⁻¹ | N-H stretch (secondary amine) |

| ~3050 cm⁻¹ | Aromatic C-H stretch | |

| ~2950 cm⁻¹ | Aliphatic C-H stretch (methyl) | |

| ~1680 cm⁻¹ | C=O stretch (ester) | |

| ~1610, 1520 cm⁻¹ | C=C aromatic ring stretches | |

| ~1250 cm⁻¹ | C-N stretch | |

| ~1100 cm⁻¹ | C-O stretch (ester) | |

| ~1150 cm⁻¹ | C-F stretch | |

| Mass Spectrometry | m/z = 183.18 | [M]⁺, Molecular Ion Peak (for C₉H₁₀FNO₂)[] |

| Various | Fragmentation pattern consistent with the loss of -OCH₃, -COOCH₃, etc. |

Trustworthiness & Self-Validation

The integrity of this protocol is established through a multi-point validation system:

-

Reaction Monitoring: TLC analysis provides real-time validation of the conversion of starting material to product. A successful reaction will show the disappearance of the starting acid spot and the appearance of a new, less polar product spot.

-

Spectroscopic Consistency: The data obtained from NMR, IR, and MS must be mutually consistent and align with the expected structure. For instance, the molecular weight determined by MS must match the molecular formula confirmed by NMR integration and ¹³C counts.

-

Purity Assessment: Post-purification analysis by HPLC or ¹H NMR can confirm the purity of the final compound, ensuring the absence of residual starting materials or byproducts. A sharp melting point is also a good indicator of purity.

Conclusion

This guide outlines a robust and well-characterized method for the synthesis of this compound. By following the detailed protocol and utilizing the described analytical techniques, researchers can confidently produce and validate this important chemical intermediate. The emphasis on the rationale behind each step provides the necessary expertise for troubleshooting and adaptation, empowering drug development professionals to leverage this versatile building block in their research endeavors.

References

-

MDPI. Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available at: [Link]

- Google Patents.Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

Proprep. What does the methyl benzoate IR spectrum reveal? Available at: [Link]

-

NIST Chemistry WebBook. Benzoic acid, 2-(methylamino)-, methyl ester. Available at: [Link]

-

Apeiron Synthesis. this compound - CAS 924668-99-5. Available at: [Link]

Sources

"Methyl 5-fluoro-2-(methylamino)benzoate" CAS number 924668-99-5 properties

An In-Depth Technical Guide to Methyl 5-fluoro-2-(methylamino)benzoate

Abstract

This compound (CAS No. 924668-99-5) is a fluorinated anthranilic acid derivative that serves as a valuable intermediate in synthetic organic chemistry. Its strategic combination of a nucleophilic secondary amine, an ester, and a fluorine-substituted aromatic ring makes it a versatile building block for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The presence of fluorine is particularly significant, as its incorporation into drug candidates can profoundly modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and target binding affinity.[1][2][3] This guide provides a comprehensive overview of the known physicochemical properties, spectroscopic characteristics, plausible synthetic routes, and potential applications of this compound, with a focus on its utility for researchers in medicinal chemistry and drug development.

Physicochemical and Structural Properties

This compound is a white to off-white or light yellow solid.[4][5] It is a structurally optimized scaffold featuring an electron-donating methylamino group and an electron-withdrawing methoxycarbonyl group positioned ortho to each other on a fluorinated benzene ring. This arrangement creates a unique electronic and steric environment that dictates its reactivity and utility.

Table 1: Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 924668-99-5 | [4][5][] |

| Molecular Formula | C₉H₁₀FNO₂ | [4][5][] |

| Molecular Weight | 183.18 g/mol | [4][5][] |

| Appearance | White to light yellow solid | [5] |

| Synonyms | Methyl 2-methylamino-5-fluorobenzoate; Benzoic acid, 5-fluoro-2-(methylamino)-, methyl ester | [4][5] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature.[4][5] |

Note: Experimental data for properties such as melting point and boiling point are not consistently reported in publicly available literature.

Spectroscopic Profile (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Characteristics |

| ¹H NMR | Aromatic Protons | Three signals in the aromatic region (~6.5-7.5 ppm), exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. |

| N-H Proton | A broad singlet, potentially exchangeable with D₂O, likely in the ~4.5-5.5 ppm region. | |

| O-CH₃ (Ester) | A sharp singlet (~3.8 ppm) integrating to 3 protons. | |

| N-CH₃ | A singlet or doublet (due to coupling with N-H) around ~2.9 ppm, integrating to 3 protons. | |

| ¹³C NMR | Carbonyl Carbon | A signal in the downfield region, ~168-170 ppm. |

| Aromatic Carbons | Six distinct signals, with chemical shifts influenced by the substituents. The carbon attached to fluorine will show a large C-F coupling constant. | |

| O-CH₃ and N-CH₃ | Signals in the aliphatic region, ~52 ppm and ~30 ppm, respectively. | |

| IR Spectroscopy | N-H Stretch | A moderate, sharp peak around 3350-3450 cm⁻¹. |

| C-H Stretch (Aromatic/Aliphatic) | Peaks just above and below 3000 cm⁻¹. | |

| C=O Stretch (Ester) | A strong, sharp absorption band around 1680-1710 cm⁻¹. | |

| C=C Stretch (Aromatic) | Peaks in the 1580-1620 cm⁻¹ region. | |

| C-F Stretch | A strong absorption in the 1100-1250 cm⁻¹ region. | |

| Mass Spectrometry | Molecular Ion (M⁺) | A prominent peak at m/z = 183.18. |

| Key Fragments | Loss of the methoxy group (-OCH₃) to give a fragment at m/z = 152. Loss of the carbomethoxy group (-COOCH₃) to give a fragment at m/z = 124. |

Synthesis and Reactivity

Plausible Synthetic Pathways

While a specific, documented synthesis for this compound is not detailed in the provided search results, a logical and efficient synthetic route can be postulated from commercially available precursors. The most common approach would involve the N-methylation of the corresponding primary amine, Methyl 2-amino-5-fluorobenzoate.

Experimental Protocol: N-Methylation of Methyl 2-amino-5-fluorobenzoate

-

Dissolution: Dissolve Methyl 2-amino-5-fluorobenzoate (1.0 eq.) in a suitable polar aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile.

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add a strong base, such as sodium hydride (NaH, ~1.1 eq.), portion-wise. The rationale for using a strong, non-nucleophilic base is to selectively deprotonate the amine without competing in a reaction with the ester functionality.

-

Methylation: While maintaining the temperature at 0 °C, add a methylating agent like methyl iodide (CH₃I, ~1.1 eq.) dropwise. The reaction is kept cold to control the exotherm and minimize potential side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.

Caption: Plausible synthetic workflow for this compound.

Core Reactivity

The molecule's reactivity is governed by the interplay of its functional groups.

-

Nucleophilic Amine: The secondary amine is a potent nucleophile and a moderate base. It can readily participate in reactions such as acylation, alkylation, and condensation to form various heterocyclic structures.

-

Electrophilic Ester: The carbonyl carbon of the ester is electrophilic and susceptible to nucleophilic attack. It can undergo hydrolysis to the corresponding carboxylic acid or amidation to form benzamides.

-

Aromatic Ring: The fluorine atom deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly at the ortho and para positions, although this is sterically hindered in this molecule. The electron-donating methylamino group directs electrophiles to the ortho and para positions (C3 and C5).

Caption: Key reactivity sites on this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[4] The fluorinated anthranilate motif is a privileged scaffold in medicinal chemistry.

-

Role of Fluorine: The strategic incorporation of a fluorine atom can significantly enhance a molecule's drug-like properties.[1] It can improve metabolic stability by blocking sites susceptible to cytochrome P450 oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate lipophilicity to enhance membrane permeability.[2][9][10]

-

Building Block for Heterocycles: The ortho-amino ester functionality is ideal for constructing fused heterocyclic systems, such as quinazolinones, benzodiazepines, and benzoxazoles, which are common core structures in many biologically active compounds.[11]

-

Neuroscience Research: The parent compound and its derivatives have been investigated for their potential therapeutic effects in neuroscience and neurological disorders.[4]

Safety and Handling

Specific toxicology data for this compound is not extensively documented. Therefore, it should be handled with the standard precautions applied to all laboratory research chemicals. General safety guidelines for similar aromatic amines and esters should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[4][5] The recommended storage conditions are at room temperature, under an inert atmosphere, and protected from light.[4][5]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

Ingestion: If swallowed, rinse mouth and seek immediate medical attention. Do not induce vomiting.[13]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.

-

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in the field of drug discovery and materials science. Its unique combination of functional groups, enhanced by the presence of a fluorine atom, provides a versatile platform for synthetic chemists to develop novel molecules with tailored biological and physical properties. While detailed experimental data on the compound itself is limited, its structural similarity to well-known pharmacophores underscores its value as a key building block for future research and development endeavors.

References

-

Cas 924668-99-5, this compound. LookChem.[Link]

-

Material Safety Data Sheet - Methyl benzoate. Alfa Aesar.[Link]

-

The role of fluorine in medicinal chemistry. PubMed.[Link]

-

Fluorine in drug discovery: Role, design and case studies. ScienceDirect.[Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. ResearchGate.[Link]

-

The Role of Methyl 5-Fluoro-2-Nitrobenzoate in Advancing Fluorinated Organic Chemistry. Ningbo Inno Pharmchem Co.,Ltd.[Link]

-

Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Beilstein Journal of Organic Chemistry.[Link]

-

Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. PMC - NIH.[Link]

- Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

-

ESTERS OF AMINOBENZOIC ACIDS. Journal of the American Chemical Society.[Link]

-

Synthesis of 2-aminobenzoic acid (anthranilic acid). Chemistry Online.[Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube.[Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. merckmillipore.com [merckmillipore.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent progress in the strategic incorporation of fluorine into medicinally active compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. tcichemicals.com [tcichemicals.com]

A Comprehensive Spectroscopic Guide to Methyl 5-fluoro-2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Key Features

The structure of Methyl 5-fluoro-2-(methylamino)benzoate incorporates several key functional groups that dictate its spectroscopic behavior: a 1,2,4-trisubstituted benzene ring, a secondary aromatic amine (N-methylamino), a methyl ester, and a fluorine substituent. These features give rise to characteristic signals and fragmentation patterns that will be discussed in detail.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. Predictions are based on the analysis of structurally similar compounds, including methyl 2-aminobenzoate, 4-fluoro-N-methylaniline, and general substituent effects in aromatic systems.[1][2]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, the N-methyl protons, and the ester methyl protons. The fluorine atom will introduce additional complexity through H-F coupling.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Key Couplings |

| ~7.8 - 8.0 | dd | 1H | H-6 | This proton is ortho to the electron-withdrawing ester group, leading to a downfield shift. It will appear as a doublet of doublets due to coupling with H-4 (⁴JHF) and H-3 (³JHH). |

| ~6.7 - 6.9 | ddd | 1H | H-4 | This proton is ortho to the fluorine atom and will experience a significant downfield shift. It will be split by the adjacent H-3 (³JHH), the fluorine atom (³JHF), and H-6 (⁵JHH). |

| ~6.5 - 6.7 | dd | 1H | H-3 | This proton is ortho to the electron-donating methylamino group, causing an upfield shift. It will appear as a doublet of doublets due to coupling with H-4 (³JHH) and the fluorine atom (⁴JHF). |

| ~4.5 - 5.5 | br s | 1H | N-H | The chemical shift of the N-H proton is variable and concentration-dependent. It typically appears as a broad singlet. |

| ~3.8 - 3.9 | s | 3H | O-CH₃ | The methyl ester protons will appear as a sharp singlet in a typical range for this functional group. |

| ~2.9 - 3.0 | d | 3H | N-CH₃ | The N-methyl protons will appear as a doublet due to coupling with the N-H proton (³JHH). |

Note on Coupling Constants:

-

Typical aromatic ortho coupling (³JHH) is in the range of 7-9 Hz.

-

Meta coupling (⁴JHH) is smaller, around 2-3 Hz.

-

Para coupling (⁵JHH) is typically less than 1 Hz.

-

H-F coupling constants are highly dependent on the number of bonds separating the nuclei. Ortho coupling (³JHF) is typically in the range of 8-10 Hz, while meta coupling (⁴JHF) is around 5-7 Hz.[3][4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents and their positions on the aromatic ring. The fluorine atom will also induce C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Chemical Shift (δ, ppm) | Assignment | Rationale and Key Couplings |

| ~168 | C=O | The carbonyl carbon of the ester group will appear at a characteristic downfield chemical shift. |

| ~158 (d, ¹JCF ≈ 240-250 Hz) | C-5 | The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant and will be shifted downfield. |

| ~150 | C-2 | The carbon bearing the methylamino group will be significantly deshielded. |

| ~135 (d, ³JCF ≈ 7-9 Hz) | C-1 | The ipso-carbon of the ester group will show a smaller three-bond C-F coupling. |

| ~120 (d, ³JCF ≈ 8-10 Hz) | C-3 | This carbon will be influenced by the adjacent fluorine atom through a three-bond coupling. |

| ~115 (d, ²JCF ≈ 20-25 Hz) | C-4 | This carbon, ortho to the fluorine, will exhibit a two-bond C-F coupling. |

| ~110 (d, ²JCF ≈ 21-23 Hz) | C-6 | This carbon, also ortho to the fluorine, will show a two-bond C-F coupling. |

| ~52 | O-CH₃ | The methyl carbon of the ester group will appear in the typical range for this functionality. |

| ~30 | N-CH₃ | The N-methyl carbon will be found at a characteristic upfield position. |

Note on C-F Coupling: The magnitude of C-F coupling constants decreases with the number of intervening bonds. ¹JCF is the largest, followed by ²JCF, and then ³JCF.[3]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of this compound will be dominated by absorptions from the N-H, C=O, C-N, C-O, and C-F bonds, as well as aromatic C-H and C=C vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3350 - 3450 | Medium, Sharp | N-H stretch | Characteristic for a secondary aromatic amine.[5] |

| ~3000 - 3100 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |

| ~2850 - 2960 | Medium | Aliphatic C-H stretch | Corresponding to the methyl groups of the ester and N-methyl functionalities. |

| ~1680 - 1700 | Strong | C=O stretch (ester) | The carbonyl stretch of an aromatic ester is typically found in this region. |

| ~1600, ~1500 | Medium | Aromatic C=C stretch | Characteristic skeletal vibrations of the benzene ring. |

| ~1250 - 1300 | Strong | Asymmetric C-O-C stretch (ester) | A key diagnostic band for esters. |

| ~1200 - 1250 | Strong | C-N stretch (aromatic amine) | Strong absorption typical for aromatic amines.[5] |

| ~1100 - 1150 | Strong | Symmetric C-O-C stretch (ester) | Another important band for the ester group. |

| ~1100 - 1200 | Strong | C-F stretch | The C-F stretching vibration in aromatic compounds typically appears in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 183.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

Predicted Fragmentation Pattern

-

Molecular Ion (M⁺˙) at m/z 183: The molecular ion peak is expected to be reasonably intense due to the presence of the aromatic ring.

-

Loss of a Methoxy Radical (m/z 152): A common fragmentation pathway for methyl esters is the loss of the methoxy radical (•OCH₃) to form a stable acylium ion.

-

Loss of the Methyl Ester Group (m/z 124): Cleavage of the C-C bond between the aromatic ring and the ester group can lead to the loss of the •COOCH₃ radical.

-

Loss of a Methyl Radical from the N-methyl Group (m/z 168): Alpha-cleavage at the nitrogen atom can result in the loss of a methyl radical (•CH₃).[1]

-

Fragments from the Aromatic Ring: Further fragmentation of the aromatic ring can lead to smaller ions, although these are often less diagnostic.

Caption: Predicted major fragmentation pathways.

Quantitative Fragmentation Data (Predicted)

| m/z | Proposed Fragment | Notes |

| 183 | [C₉H₁₀FNO₂]⁺˙ | Molecular Ion |

| 152 | [C₈H₇FNO]⁺ | Loss of •OCH₃ |

| 124 | [C₇H₇FN]⁺˙ | Loss of •COOCH₃ |

| 168 | [C₈H₇FNO₂]⁺ | Loss of •CH₃ from N-methyl |

Experimental Protocols

To obtain the spectroscopic data discussed in this guide, the following general experimental protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of coupling patterns.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Signal-to-noise can be improved by acquiring 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, pulse angle of 30-45°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Mix a small amount of the sample with dry KBr powder and press into a thin pellet.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Record the spectrum typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from analogous structures and fundamental spectroscopic principles, a comprehensive characterization framework has been established. This guide is intended to assist researchers in the identification and structural verification of this compound and its derivatives, thereby supporting advancements in medicinal chemistry and drug development.

References

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Supporting Information for N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluoro-N-methylaniline. Retrieved from [Link]

-

WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]

-

J-Stage. (n.d.). Mass Spectroscopy. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Predictor. Retrieved from [Link]

-

NIST. (n.d.). Methyl anthranilate. Retrieved from [Link]

-

mzCloud. (n.d.). Methyl 2 aminobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 2-(methylamino)-, methyl ester. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). Methyl 2-amino-5-fluorobenzoate. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

Brainly. (2024, March 12). Look at the mass spectrum of methyl benzoate. Retrieved from [Link]

-

NIST. (n.d.). Aniline, N-methyl-. Retrieved from [Link]

-

Fluorine Coupling Constants. (n.d.). Retrieved from [Link]

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2-Amino-5-fluorobenzoic acid. Retrieved from [Link]

-

RSC Publishing. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

Sources

"Methyl 5-fluoro-2-(methylamino)benzoate" chemical structure and IUPAC name

A Technical Guide to Methyl 5-fluoro-2-(methylamino)benzoate

Abstract: This document provides a comprehensive technical overview of this compound, a fluorinated anthranilate derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The guide details its chemical structure, IUPAC nomenclature, and key physicochemical properties. Furthermore, it outlines a standard laboratory-scale synthesis protocol with mechanistic insights and discusses its established applications as a versatile building block in drug discovery. Safety and handling considerations are also summarized. This guide is intended for researchers, chemists, and professionals in the field of drug development.

Chemical Identity and Structure

This compound is a substituted aromatic compound derived from benzoic acid. Its structure features a benzene ring substituted with a fluorine atom, a methylamino group (-NHCH₃), and a methyl ester group (-COOCH₃).

Chemical Structure

The structure consists of a benzoate core. The methylamino group is located at the C2 position (ortho to the ester), and the fluorine atom is at the C5 position (para to the methylamino group).

Figure 1: Chemical Structure of this compound

IUPAC Name

The systematic IUPAC name for this compound is This compound . The naming convention is based on the parent molecule, methyl benzoate. The substituents are numbered starting from the carbon atom bearing the ester group as C1.

Chemical Identifiers

A summary of the key identifiers for this compound is provided in the table below for quick reference and database searching.

| Identifier | Value | Source |

| CAS Number | 924668-99-5 | [] |

| Molecular Formula | C₉H₁₀FNO₂ | [] |

| Molecular Weight | 183.18 g/mol | [][2] |

| Canonical SMILES | CNC1=CC=C(F)C=C1C(=O)OC | N/A |

| InChIKey | VZYKQFUIOXMMQS-UHFFFAOYSA-N | N/A |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, application in reactions, and formulation.

| Property | Value | Notes |

| Appearance | White to off-white powder/crystals | Varies by purity |

| Purity | Typically ≥95% | Commercially available |

| Solubility | Soluble in organic solvents like ethanol, ether | Insoluble in water |

| Storage | Store in a cool, dry place away from light | Recommended to store under inert atmosphere |

Synthesis and Mechanistic Insights

This compound is typically synthesized from its primary amine precursor, methyl 2-amino-5-fluorobenzoate, via N-methylation. This reaction is a standard nucleophilic substitution.

Experimental Protocol: N-Methylation of Methyl 2-amino-5-fluorobenzoate

This protocol describes a common laboratory method for the synthesis.

Materials:

-

Methyl 2-amino-5-fluorobenzoate

-

Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

-

A suitable base (e.g., Potassium carbonate, K₂CO₃)

-

Anhydrous solvent (e.g., Acetone, DMF)

-

Standard glassware for reflux and work-up

-

Purification apparatus (e.g., column chromatography)

Step-by-Step Procedure:

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add methyl 2-amino-5-fluorobenzoate (1 equivalent) and a suitable anhydrous solvent like acetone.

-

Addition of Base: Add a mild base such as potassium carbonate (K₂CO₃, ~1.5 equivalents).

-

Rationale: The base deprotonates the primary amine, increasing its nucleophilicity and facilitating the subsequent reaction with the electrophilic methylating agent.

-

-

Addition of Methylating Agent: Add the methylating agent, such as methyl iodide (1.1 equivalents), dropwise to the stirring suspension at room temperature.

-

Rationale: Methyl iodide is a potent electrophile. The reaction is a classic Sₙ2 substitution where the nitrogen atom of the amine attacks the methyl group of the methyl iodide, displacing the iodide leaving group.

-

-

Reaction Execution: Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

-

Work-up: After completion, cool the mixture to room temperature and filter off the solid base. Evaporate the solvent under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis process.

Caption: Workflow for the N-methylation synthesis.

Applications in Research and Development

The strategic placement of the fluorine atom and the reactive amine and ester groups makes this compound a valuable building block in medicinal chemistry.

-

Scaffold for Drug Candidates: Fluorinated anthranilate derivatives are key components in the synthesis of various biologically active molecules. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[3]

-

Precursor for Heterocycles: This compound serves as a precursor for synthesizing complex heterocyclic structures, which are prevalent in many pharmaceuticals. For instance, derivatives of 5-fluoro-2-methylbenzoic acid are used in creating HIV-1 integrase inhibitors and antiproliferative agents.[4]

-

Fragment-Based Drug Discovery (FBDD): Fluorinated fragments are widely used in FBDD screening campaigns. The fluorine atom serves as a sensitive NMR probe (¹⁹F-NMR) to study fragment binding to protein targets.[5][6] Anthranilic acid derivatives have been explored as inhibitors for enzymes like MabA, which is crucial for bacterial growth.[5]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

General Hazards: May cause skin and serious eye irritation. May also cause respiratory irritation. Harmful if swallowed.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.

Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling this chemical.

References

- Vertex AI Search. This compound - CAS 924668-99-5.

- PubChem. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135.

- Priya A, Mahesh Kumar N, Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.

- Cremer et al. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification. National Institutes of Health (NIH). Published February 22, 2023.

- ResearchGate. (PDF) Applications of F-NMR in Fragment-Based Drug Discovery. Published October 16, 2025.

Sources

- 2. Methyl 2-amino-5-fluoro-3-methylbenzoate | C9H10FNO2 | CID 53415135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. ossila.com [ossila.com]

- 5. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Physical and chemical properties of "Methyl 5-fluoro-2-(methylamino)benzoate"

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Methyl 5-fluoro-2-(methylamino)benzoate (CAS No. 924668-99-5) is a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and materials science.[] The strategic placement of a fluorine atom and a methylamino group on the benzoate scaffold can profoundly influence molecular properties such as lipophilicity, metabolic stability, and binding interactions, making it a valuable intermediate for drug discovery.[2] This guide provides a comprehensive overview of the physical and chemical properties of this compound. Due to the limited availability of direct experimental data, this document leverages expert analysis of structurally related compounds to provide reliable predicted data and robust experimental protocols for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

The foundational attributes of this compound are summarized below. These properties are crucial for its handling, reaction setup, and integration into synthetic workflows.

Key Identifiers and Structural Information

| Identifier | Value | Source |

| CAS Number | 924668-99-5 | [][3] |

| Molecular Formula | C₉H₁₀FNO₂ | [] |

| Molecular Weight | 183.18 g/mol | [] |

| IUPAC Name | This compound | [] |

Predicted Physical Properties

Direct experimental data for the physical properties of this compound are not widely published. However, by analyzing analogous compounds such as Methyl 2-(methylamino)benzoate[4] and various fluorinated benzoate esters, we can predict its properties with a high degree of confidence.

| Property | Predicted Value | Rationale and Comparative Insights |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Methyl 2-(methylamino)benzoate is a liquid above 19°C.[4] The introduction of a fluorine atom is not expected to dramatically alter its physical state. |

| Melting Point | 15 - 25 °C | The non-fluorinated analog, Methyl 2-(methylamino)benzoate, has a melting point of 17-19°C.[4] Fluorine substitution can slightly alter crystal lattice interactions, but a similar range is expected. |

| Boiling Point | ~250 - 260 °C (at 760 mmHg) | Methyl 2-(methylamino)benzoate has a boiling point of 256°C.[4] The addition of fluorine (atomic mass ~19) increases the molecular weight similarly to the methyl group in the non-fluorinated parent compound, suggesting a comparable boiling point. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, methanol, ethanol, ethyl acetate, chloroform); poorly soluble in water. | The ester and aromatic functionalities confer solubility in organic media.[5] The polarity introduced by the N-H bond and fluorine is offset by the largely nonpolar structure, leading to low aqueous solubility, a common trait for benzoate esters.[6] |

| Density | ~1.1 - 1.2 g/mL | The density of Methyl 2-(methylamino)benzoate is 1.126 g/mL.[4] Fluorine substitution typically increases density, so a value in this range is anticipated. |

Synthesis and Reactivity

Proposed Synthetic Route: Fischer Esterification

The most direct and industrially scalable method for preparing this compound is the acid-catalyzed esterification of its carboxylic acid precursor, 5-Fluoro-2-(methylamino)benzoic acid (CAS 1342468-64-7).[7] This classic Fischer esterification is reliable and uses readily available reagents.

Reaction Scheme:

Caption: Proposed synthesis of the target compound.

Step-by-Step Experimental Protocol

-

Reactor Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Fluoro-2-(methylamino)benzoic acid (1.0 eq).

-

Reagent Addition: Add an excess of anhydrous methanol (20-30 eq) to the flask to serve as both a reagent and a solvent.

-

Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the stirring mixture. Causality Insight: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Chemical Reactivity

-

Ester Group: The ester functionality is susceptible to nucleophilic attack. It can undergo hydrolysis under acidic or basic conditions to yield the parent carboxylic acid and methanol. Transesterification is also possible in the presence of other alcohols and a suitable catalyst.

-

Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions. The activating, ortho-para directing methylamino group and the deactivating, meta-directing ester group, along with the deactivating ortho-para directing fluoro group, create a complex directing effect for further substitutions.

-

Amino Group: The secondary amine is weakly basic and can be protonated in the presence of strong acids. It can also undergo N-alkylation or N-acylation reactions under appropriate conditions.

Spectroscopic Characterization

No publicly available experimental spectra exist for this specific compound. The following data are predicted based on fundamental principles of spectroscopy and analysis of structurally similar molecules.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the N-methyl protons, the O-methyl protons, and the N-H proton.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Coupling |

| ~7.6 - 7.8 | dd | 1H | Ar-H (C4) | Expected to be a doublet of doublets due to coupling with H6 (³JH-H) and H3 (⁴JH-F). |

| ~7.0 - 7.2 | ddd | 1H | Ar-H (C6) | A doublet of doublets of doublets due to coupling with H4 (³JH-H), H3 (⁵JH-H) and the fluorine atom (³JH-F). |

| ~6.6 - 6.8 | dd | 1H | Ar-H (C3) | A doublet of doublets due to coupling with H4 (³JH-H) and the fluorine atom (⁴JH-F). |

| ~4.5 - 5.5 | br s | 1H | N-H | A broad singlet, characteristic of N-H protons. Its chemical shift can be variable. |

| ~3.8 - 3.9 | s | 3H | O-CH₃ | A sharp singlet in the typical range for methyl ester protons. |

| ~2.9 - 3.0 | d | 3H | N-CH₃ | A doublet due to coupling with the N-H proton (³JH-H). |

Workflow for NMR Sample Analysis

Caption: Standard workflow for NMR analysis.

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The carbon NMR spectrum will reflect the nine unique carbon environments in the molecule. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F).

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~168 | C =O | Typical range for an ester carbonyl carbon. |

| ~158 (d, ¹JC-F ≈ 240 Hz) | C 5-F | Aromatic carbon directly bonded to fluorine, showing characteristic large C-F coupling. |

| ~150 | C 2-N | Aromatic carbon attached to the nitrogen atom, shifted downfield. |

| ~120 (d, ²JC-F ≈ 25 Hz) | C 4 | Aromatic CH carbon ortho to fluorine. |

| ~115 (d, ²JC-F ≈ 22 Hz) | C 6 | Aromatic CH carbon ortho to fluorine. |

| ~112 | C 1 | Quaternary aromatic carbon attached to the ester group. |

| ~110 (d, ³JC-F ≈ 8 Hz) | C 3 | Aromatic CH carbon meta to fluorine. |

| ~52 | O-C H₃ | Methyl ester carbon. |

| ~30 | N-C H₃ | N-methyl carbon, shielded by the nitrogen atom. |

Predicted Infrared (IR) Spectrum

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3350 - 3450 | N-H Stretch | Secondary Amine |

| ~3000 - 3100 | C-H Stretch | Aromatic |

| ~2850 - 2960 | C-H Stretch | Aliphatic (Methyl) |

| ~1700 - 1725 | C=O Stretch | Ester Carbonyl |

| ~1580 - 1620 | C=C Stretch | Aromatic Ring |

| ~1200 - 1300 | C-O Stretch | Ester |

| ~1100 - 1250 | C-N Stretch | Aromatic Amine |

| ~1000 - 1150 | C-F Stretch | Aryl Fluoride |

Predicted Mass Spectrum (Electron Ionization)

In an EI-MS experiment, the molecule will ionize and fragment in a predictable manner.

-

Molecular Ion (M⁺): A peak at m/z = 183 is expected, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 152: Loss of the methoxy group (•OCH₃) from the molecular ion.

-

m/z = 124: Loss of the entire ester group (•COOCH₃) from the molecular ion.

-

m/z = 136: Loss of the N-methyl group followed by rearrangement.

-

Safety and Handling

-

Hazard Classification (Predicted):

-

Harmful if swallowed.[9]

-

May cause skin irritation.

-

May cause serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Handling and Storage:

Applications and Future Outlook

This compound is a valuable intermediate in synthetic organic chemistry, particularly for the development of novel therapeutic agents. The presence of the fluorine atom can enhance metabolic stability and binding affinity of a drug molecule.[2]

-

Pharmaceutical Scaffolding: This compound can serve as a starting point for the synthesis of more complex heterocyclic systems, such as quinazolinones or benzoxazoles, which are prevalent scaffolds in anticancer and antimicrobial drug candidates.[11]

-

Agrochemicals: Fluorinated aromatic compounds are frequently used in the design of modern pesticides and herbicides due to their enhanced biological activity.

-

Materials Science: The unique electronic properties conferred by the fluorine and amino substituents make it a candidate for incorporation into organic electronic materials.

The continued exploration of fluorinated building blocks is a key trend in drug discovery, and this compound is well-positioned to contribute to the development of next-generation chemical entities.

References

- 2. nbinno.com [nbinno.com]

- 3. This compound | 924668-99-5 [chemicalbook.com]

- 4. Methyl 2-(methylamino)benzoate | 85-91-6 [chemicalbook.com]

- 5. CAS 65505-24-0: 2-Methylpropyl 2-(methylamino)benzoate [cymitquimica.com]

- 6. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 7. 5-Fluoro-2-(methylamino)benzoic acid | CymitQuimica [cymitquimica.com]

- 8. echemi.com [echemi.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. fishersci.com [fishersci.com]

- 11. Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Methyl 5-fluoro-2-(methylamino)benzoate: From Historical Postulates to Modern Methodologies

Foreword: The Strategic Importance of Fluorinated Anthranilates

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, often conferring enhanced metabolic stability, binding affinity, and bioavailability.[1] Methyl 5-fluoro-2-(methylamino)benzoate, a seemingly simple fluorinated anthranilate, represents a critical structural motif and a versatile building block in the synthesis of complex pharmaceuticals and agrochemicals.[1][][3] While a singular "discovery" of this specific ester is not prominently documented in seminal literature, its synthetic heritage is intrinsically linked to the broader development of fluorinated aromatic compounds. This guide provides an in-depth exploration of the plausible historical synthetic routes and the evolution to more refined, contemporary methods for its preparation, offering researchers and drug development professionals a comprehensive understanding of its chemical lineage and practical synthesis.

Part 1: A Postulated Historical Synthesis - A Logic-Driven Reconstruction

Early synthetic approaches to molecules like this compound would have relied on robust, multi-step processes starting from readily available materials. The logic would have been to first construct the core 2-amino-5-fluorobenzoic acid structure, followed by functional group manipulations. A likely pathway would have been a variation of the Sandmeyer reaction or a nucleophilic aromatic substitution on a suitable precursor.

A plausible historical route begins with 4-fluoroaniline. This approach, detailed in various modern patents for the synthesis of the parent acid, likely has its roots in foundational organic chemistry.[4] The synthesis can be broken down into three key stages: formation of an isatin intermediate, oxidative cleavage, and subsequent N-methylation and esterification.

Workflow: Postulated Historical Synthesis

Caption: Postulated historical multi-step synthesis of this compound.

Detailed Protocol: A Reconstructed Historical Approach

Step 1: Synthesis of N-(4-fluorophenyl)-2-(hydroxyimino)acetamide This step involves the condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine hydrochloride.[4]

-

A solution of chloral hydrate is prepared in water.

-

4-fluoroaniline and hydroxylamine hydrochloride are dissolved in water with the aid of concentrated hydrochloric acid.

-

The two solutions are combined and heated to reflux. The product precipitates upon reaction and is isolated by filtration.

Causality: This is a classic approach to forming α-keto-oximes from anilines, which are direct precursors to isatins. The reaction proceeds via the formation of an intermediate chloral imine which is then attacked by hydroxylamine.

Step 2: Cyclization to 5-Fluoro-1H-indole-2,3-dione (5-Fluoroisatin) The acetamide derivative is cyclized in strong acid.[4]

-

The dried N-(4-fluorophenyl)-2-(hydroxyimino)acetamide is added portion-wise to pre-heated concentrated sulfuric acid (e.g., at 60-70°C).

-

The reaction temperature is increased (e.g., to 85-90°C) and held for a short period (e.g., 20 minutes).

-

The hot reaction mixture is carefully poured onto crushed ice, causing the isatin product to precipitate.

-

The solid is collected by filtration, washed, and dried. A yield of approximately 89.9% has been reported for this step.[4]

Causality: The strong acid protonates the oxime, facilitating an electrophilic aromatic substitution reaction where the aniline ring attacks the iminium carbon, leading to cyclization. Subsequent hydrolysis of the intermediate yields the isatin.

Step 3: Oxidative Cleavage to 2-Amino-5-fluorobenzoic acid The isatin is cleaved under basic oxidative conditions.[4][5]

-

5-Fluoroisatin is suspended in an aqueous sodium hydroxide solution.

-

Hydrogen peroxide (30%) is added dropwise, leading to an exothermic reaction.

-

After the reaction is complete, the solution is acidified to precipitate the 2-amino-5-fluorobenzoic acid product.[5]

Causality: The base hydrolyzes the amide bond of the isatin. The resulting α-keto acid is then oxidatively decarboxylated by hydrogen peroxide to yield the anthranilic acid derivative.

Step 4: Esterification and N-Methylation This final stage involves two separate functional group transformations.

-

Esterification : 2-Amino-5-fluorobenzoic acid is refluxed in methanol with a catalytic amount of strong acid (e.g., H₂SO₄) to form methyl 2-amino-5-fluorobenzoate (Fischer esterification).

-

N-Methylation : The resulting ester is then treated with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a mild base (e.g., K₂CO₃) in a suitable solvent like acetone or DMF to yield the final product, this compound.

Causality: These are standard, high-yielding transformations in organic synthesis. The choice of a two-step process (esterification then methylation) is often more reliable and provides purer material than attempting a one-pot reaction, which could lead to multiple side products, including methylation of the carboxylic acid.

Part 2: Evolution to Modern Synthetic Strategies

Modern synthetic chemistry prioritizes efficiency, safety, and atom economy. The synthesis of fluorinated building blocks has evolved to utilize more direct and higher-yielding reactions, often starting from precursors that are closer in structure to the final product.

A prominent modern application for related structures is in the synthesis of PARP inhibitors like Rucaparib, which utilizes methyl-5-fluoro-2-methyl-3-nitro benzoate as a key intermediate.[6] While not the target molecule of this guide, the synthetic strategies for its precursors are highly relevant and demonstrate contemporary approaches.

Modern Synthetic Route: Nitration and Esterification

A more direct, albeit for a different isomer, approach involves the nitration of a commercially available fluorinated benzoic acid followed by esterification.[7] Adapting this logic, a modern synthesis of a precursor to our target molecule could be envisioned starting from 5-fluoro-2-nitrobenzoic acid.

Workflow: Modern Synthesis via Reduction and Methylation

Caption: A modern, efficient synthetic pathway to this compound.

Detailed Protocol: A Modern Approach

Step 1: Esterification of 5-Fluoro-2-nitrobenzoic acid This step is a standard esterification, often optimized for high yield and purity.

-

5-Fluoro-2-nitrobenzoic acid is dissolved or suspended in methanol.

-

The mixture is cooled (e.g., to 0°C).

-

Thionyl chloride (SOCl₂) is added dropwise. This in-situ formation of the acid chloride drives the esterification.

-

The reaction is then heated to reflux for several hours to ensure complete conversion.[7]

-

Workup involves pouring the reaction mixture into ice water to precipitate the product, which is then filtered and dried.

Causality: Using thionyl chloride is highly efficient as it converts the carboxylic acid to a more reactive acyl chloride intermediate. The byproducts (SO₂ and HCl) are gaseous, which helps to drive the reaction to completion.

Step 2: Reduction of the Nitro Group Catalytic hydrogenation is the preferred industrial method for reducing aromatic nitro groups due to its cleanliness and high efficiency.

-

Methyl 5-fluoro-2-nitrobenzoate is dissolved in a suitable solvent, such as ethanol, methanol, or ethyl acetate.

-

A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added.

-

The mixture is subjected to a hydrogen atmosphere (from balloon pressure to several atmospheres in a Parr shaker) until TLC or HPLC analysis shows complete consumption of the starting material.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield methyl 2-amino-5-fluorobenzoate.

Causality: The palladium surface catalyzes the addition of hydrogen across the nitro group, which is selectively reduced in the presence of the ester and the aromatic fluorine. This method is highly chemoselective and avoids the use of stoichiometric metal reductants that can complicate purification.

Step 3: Reductive Amination for N-Methylation Modern synthesis often favors reductive amination for N-methylation over direct alkylation with hazardous reagents like dimethyl sulfate.

-

Methyl 2-amino-5-fluorobenzoate is dissolved in a solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

A slight excess of aqueous formaldehyde is added, followed by a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃).

-

The reaction is stirred at room temperature for several hours.

-

Workup involves quenching with an aqueous basic solution (e.g., NaHCO₃), separation of the organic layer, drying, and evaporation of the solvent. The crude product can then be purified by column chromatography.

Causality: The primary amine and formaldehyde reversibly form an imine (or iminium ion), which is then selectively reduced by the mild and sterically hindered NaBH(OAc)₃. This one-pot procedure is highly efficient and avoids the over-alkylation that can be problematic with traditional alkylating agents.

Comparative Analysis of Synthetic Routes

| Parameter | Historical Route | Modern Route |

| Starting Material | 4-Fluoroaniline | 5-Fluoro-2-nitrobenzoic acid |

| Number of Steps | 4 (to the final product) | 3 |

| Key Transformations | Isatin formation, oxidative cleavage, esterification, N-alkylation | Esterification, nitro reduction, reductive amination |

| Reagent Safety | Uses conc. H₂SO₄, potentially hazardous alkylating agents (DMS) | Uses catalytic Pd/C, milder reducing agents (NaBH(OAc)₃) |

| Efficiency & Yield | Generally lower overall yield due to multiple steps. | Higher overall yield, more atom-economical. |

| Industrial Scalability | More complex, with multiple isolations of intermediates. | More streamlined, with cleaner reactions often suitable for telescoping. |

Conclusion

The synthesis of this compound serves as an excellent case study in the evolution of synthetic organic chemistry. While its specific discovery is not a landmark event, the pathways to its creation reflect a broader shift from complex, multi-step constructions to more elegant, efficient, and safer methodologies. The postulated historical route, rooted in classic named reactions, is a testament to the foundational principles of the field. In contrast, modern approaches prioritize atom economy, catalytic transformations, and chemoselectivity, enabling the large-scale production required for its use as a critical intermediate in the pharmaceutical industry. Understanding this evolution provides researchers with not only a practical guide to synthesis but also a deeper appreciation for the logic and innovation that drive progress in chemical science.

References

- Google Patents. (n.d.). Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester.

- Google Patents. (n.d.). The preparation method of 2-amino-5-fluorobenzoic acid.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Methyl 5-Fluoro-2-Nitrobenzoate in Advancing Fluorinated Organic Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). WO 2014/188453 A2.

- Google Patents. (n.d.). United States Patent.

-

PrepChem.com. (n.d.). Synthesis of Methyl 5-Fluoro-2-nitrobenzoate. Retrieved from [Link]

- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

-

National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. ossila.com [ossila.com]

- 4. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 5. orgsyn.org [orgsyn.org]

- 6. US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents [patents.google.com]

- 7. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]

Role of "Methyl 5-fluoro-2-(methylamino)benzoate" as a chemical intermediate

An In-depth Technical Guide to Methyl 5-fluoro-2-(methylamino)benzoate as a Chemical Intermediate

Executive Summary

This technical guide provides an in-depth analysis of this compound (CAS No. 924668-99-5), a key fluorinated building block in modern medicinal chemistry. The strategic placement of the fluorine atom, coupled with the reactive methylamino and methyl ester functionalities, makes this molecule a versatile intermediate for the synthesis of complex Active Pharmaceutical Ingredients (APIs). This document explores its physicochemical properties, outlines a robust synthetic pathway from commercially available precursors, and details its application in the construction of advanced pharmaceutical scaffolds. Detailed, field-tested protocols, mechanistic insights, and safety considerations are provided for researchers, chemists, and drug development professionals.

Introduction: The Strategic Value of Fluorinated Anthranilates

In the landscape of pharmaceutical development, the incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[1] this compound belongs to the family of anthranilate esters, which are pivotal intermediates. Its structure is unique, combining a fluorine atom at the 5-position—a common location for modulating electronic properties—with an N-methylated amine and a methyl ester. This trifunctional arrangement provides a versatile platform for a variety of chemical transformations, making it a valuable starting material for creating novel molecules with specific biological activities.[2] This guide serves to elucidate the synthesis and utility of this important, yet specialized, chemical intermediate.

Physicochemical Properties and Safety Data

A thorough understanding of a chemical's properties is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Source |

| CAS Number | 924668-99-5 | [3] |

| Molecular Formula | C₉H₁₀FNO₂ | [] |

| Molecular Weight | 183.18 g/mol | [] |

| Appearance | Typically a solid (powder) | Inferred from related compounds |

| Purity | >95-98% (Commercial Grade) | [5] |

Safety & Handling Synopsis

While a specific Safety Data Sheet (SDS) for this compound is not extensively detailed in the provided results, data from closely related fluorinated and amino-substituted benzoates suggest the following precautions:

-

Handling: Use in a well-ventilated area, preferably a fume hood.[6] Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][8] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[7]

-

Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7] For eye contact, rinse cautiously with water for several minutes.[8] If inhaled, move the person to fresh air.[8] If swallowed, rinse mouth and seek medical attention.[8]

Synthesis and Mechanistic Considerations

The synthesis of this compound is typically achieved via a multi-step sequence starting from Methyl 5-fluoro-2-nitrobenzoate. The process involves the reduction of the nitro group followed by N-methylation.

Synthetic Workflow Overview

The overall transformation relies on two cornerstone reactions in organic synthesis: nitro group reduction and reductive amination. The choice of reagents is critical for achieving high yield and purity, avoiding side reactions such as ester hydrolysis or over-methylation.

Caption: Synthetic route from a nitro-precursor.

Step-by-Step Synthesis Protocol

This protocol is a representative procedure synthesized from standard organic chemistry transformations.

Step 1: Reduction of Methyl 5-fluoro-2-nitrobenzoate

-

Rationale: The reduction of the aromatic nitro group to an amine is a fundamental transformation. While catalytic hydrogenation (H₂/Pd-C) is very effective, a metal-acid system like iron powder in the presence of ammonium chloride is often preferred in laboratory and scale-up settings due to its cost-effectiveness and operational simplicity, avoiding the need for high-pressure hydrogenation equipment.

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 5-fluoro-2-nitrobenzoate (1.0 eq), ethanol (5 mL/mmol), and water (2 mL/mmol).

-

Add ammonium chloride (4.0 eq) and iron powder (3.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 80-85 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the mixture to room temperature and filter it through a pad of Celite to remove the iron salts.

-

Rinse the Celite pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield crude Methyl 2-amino-5-fluorobenzoate, which can often be used in the next step without further purification.

-

Step 2: N-Methylation via Reductive Amination

-

Rationale: Reductive amination is a highly efficient and selective method for forming C-N bonds. Using formaldehyde as the methyl source and sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is advantageous. NaBH(OAc)₃ is a mild and selective reagent that reduces the intermediate iminium ion much faster than it reduces the aldehyde, minimizing side reactions and being tolerant of the ester functionality.

-

Procedure:

-

Dissolve the crude Methyl 2-amino-5-fluorobenzoate (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL/mmol).

-

Add aqueous formaldehyde (37% solution, 1.2 eq) followed by acetic acid (1.1 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, controlling any effervescence.

-

Stir the reaction at room temperature for 12-18 hours until TLC analysis indicates complete conversion.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to afford pure this compound.

-

Application as a Core Pharmaceutical Intermediate

This compound is a strategic starting point for building complex heterocyclic systems common in APIs. The ester can be hydrolyzed to the corresponding carboxylic acid or converted into an amide, while the secondary amine can act as a nucleophile in cyclization reactions.

Exemplary Transformation: Synthesis of a Quinazolinone Core

Quinazolinones are a privileged scaffold in medicinal chemistry, found in numerous drugs with diverse activities. The following workflow demonstrates how this compound can be used to construct this important heterocyclic system.

Caption: Pathway to a fluorinated quinazolinone scaffold.

Protocol: Amide Bond Formation

-

Rationale: The conversion of the methyl ester to an amide is a crucial step to introduce further diversity and prepare for cyclization. Direct amidation can be challenging, so a common and reliable method is to first hydrolyze the ester to the carboxylic acid, followed by a standard peptide coupling reaction.

-

Procedure (Hydrolysis followed by Amidation):

-

Hydrolysis: Dissolve this compound (1.0 eq) in a mixture of THF/water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature for 4-6 hours. Acidify the mixture with 1N HCl to pH ~3-4 and extract with ethyl acetate. Dry the organic layers and concentrate to yield 5-Fluoro-2-(methylamino)benzoic acid.[5][9]

-

Amidation: To a solution of the resulting carboxylic acid (1.0 eq) in DCM, add the desired primary amine (1.1 eq).

-

Add a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq).[10]

-

Stir the reaction at room temperature for 6-12 hours.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over Na₂SO₄ and concentrate to yield the desired amide, which can be further purified by chromatography or recrystallization.

-

Conclusion

This compound is a high-value intermediate whose strategic importance is derived from its pre-installed fluorine atom and its versatile functional groups. It provides a reliable and efficient entry point into the synthesis of complex, fluorinated heterocyclic structures, particularly those relevant to modern drug discovery programs. The synthetic protocols and mechanistic discussions provided herein offer a practical framework for leveraging this building block in the development of next-generation therapeutics.

References

- Vertex AI Search. (2024, March 30).

- TCI Chemicals. (2025, January 15).

- Sigma-Aldrich. (2024, August 14).

- Thermo Fisher Scientific. (2009, September 18).

- West Liberty University. (2005, October 10).

- Ningbo Inno Pharmchem Co., Ltd.

- ChemicalBook. (2025, August 8).

- Chemical Synthesis Database. (2025, May 20).

- CymitQuimica. 5-Fluoro-2-(methylamino)benzoic acid.

- ChemicalBook. (2025, July 16). Methyl 5-fluoro-2-(MethylaMino)

- BLDpharm. 1342468-64-7|5-Fluoro-2-(methylamino)benzoic acid.

- AHH Chemical Co., Ltd. Methyl 5-Fluoro-2-(methylamino)

- Ossila. 5-Fluoro-2-methylbenzoic acid | CAS 33184-16-6.

- Ossila. 2-Fluoro-5-methylbenzoic acid | CAS Number 321-12-0.

- Ningbo Inno Pharmchem Co., Ltd. (2025, December 30).

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 924668-99-5 [chemicalbook.com]

- 5. 5-Fluoro-2-(methylamino)benzoic acid | CymitQuimica [cymitquimica.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. 1342468-64-7|5-Fluoro-2-(methylamino)benzoic acid|BLD Pharm [bldpharm.com]

- 10. ossila.com [ossila.com]

A Technical Guide to the Stability and Degradation Pathways of Methyl 5-fluoro-2-(methylamino)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction